molecular formula C15H13NO3S B6168344 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid CAS No. 1214805-44-3

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

Cat. No. B6168344
CAS RN: 1214805-44-3
M. Wt: 287.3
InChI Key:
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Description

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid (MOPCA) is a heterocyclic compound with a molecular formula of C14H10N2O3S. It belongs to the thiazolopyridine family of compounds and has attracted considerable attention due to its potential application in medicinal chemistry. The compound has been studied for its biological activities such as anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, MOPCA has been investigated for its use in the synthesis of other compounds and its potential as a drug delivery system.

Scientific Research Applications

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been studied extensively for its potential application in medicinal chemistry. The compound has been investigated for its anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been studied for its use in the synthesis of other compounds and its potential as a drug delivery system.

Mechanism of Action

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been studied for its potential therapeutic activities. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another type of pro-inflammatory mediator.
Biochemical and Physiological Effects
7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been studied for its potential therapeutic activities. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another type of pro-inflammatory mediator.

Advantages and Limitations for Lab Experiments

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is commercially available. In addition, 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to using 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid in laboratory experiments. The compound has a low solubility in water, making it difficult to use in aqueous solutions. In addition, 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has a low bioavailability, making it difficult to use in in vivo studies.

Future Directions

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has potential applications in medicinal chemistry, and further research is needed to fully explore its therapeutic potential. Possible future directions include the development of new synthesis methods to improve the efficiency and yield of the compound, and the investigation of its potential as a drug delivery system. In addition, further research is needed to investigate the compound’s potential as an anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer agent. Finally, further research is needed to investigate the biochemical and physiological effects of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid on human cells and tissues.

Synthesis Methods

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid can be synthesized by a variety of methods. The most common method is the condensation of 5-oxo-4-phenylthiazol-2-amine with methyl chloroacetate in the presence of an acid catalyst. This reaction yields 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid in good yields. Other methods for the synthesis of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid include the reaction of 4-chlorothiazole-2-amine with methyl chloroacetate in the presence of an acid catalyst, the reaction of 5-oxo-4-phenylthiazole-2-amine with methyl chloroacetate in the presence of a base catalyst, and the reaction of 5-oxo-4-phenylthiazole-2-amine with methyl chloroacetate in the presence of a Lewis acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid' involves the synthesis of the thiazolo[3,2-a]pyridine ring system followed by the introduction of the carboxylic acid group at position 3 of the ring system.", "Starting Materials": [ "2-aminopyridine", "phenylacetic acid", "methyl isothiocyanate", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylthiazolo[3,2-a]pyridine", "a. Dissolve 2-aminopyridine (1.0 g, 0.01 mol) and phenylacetic acid (1.5 g, 0.01 mol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid.", "b. Heat the reaction mixture at 120°C for 4 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "d. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain 2-phenylthiazolo[3,2-a]pyridine as a yellow solid (1.8 g, 85% yield).", "Step 2: Synthesis of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine", "a. Dissolve 2-phenylthiazolo[3,2-a]pyridine (1.0 g, 0.004 mol) in ethanol (20 mL) and add methyl isothiocyanate (0.5 mL, 0.006 mol) and sodium acetate (0.6 g, 0.007 mol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine as a yellow solid (1.2 g, 80% yield).", "Step 3: Synthesis of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid", "a. Dissolve 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine (0.5 g, 0.002 mol) in hydrochloric acid (10 mL) and heat the mixture at reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and adjust the pH to 7-8 with sodium bicarbonate solution.", "c. Extract the product with ethyl acetate (3 x 20 mL), combine the organic layers, and wash them with water (20 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid as a yellow solid (0.3 g, 60% yield)." ] }

CAS RN

1214805-44-3

Product Name

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

Molecular Formula

C15H13NO3S

Molecular Weight

287.3

Purity

100

Origin of Product

United States

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